molecular formula C7H14O3 B14229437 (3R)-3-Hydroxy-3-methylhexanoic acid CAS No. 757219-24-2

(3R)-3-Hydroxy-3-methylhexanoic acid

Cat. No.: B14229437
CAS No.: 757219-24-2
M. Wt: 146.18 g/mol
InChI Key: RGRNSTGIHROKJB-SSDOTTSWSA-N
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Description

(3R)-3-Hydroxy-3-methylhexanoic acid is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

757219-24-2

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(3R)-3-hydroxy-3-methylhexanoic acid

InChI

InChI=1S/C7H14O3/c1-3-4-7(2,10)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9)/t7-/m1/s1

InChI Key

RGRNSTGIHROKJB-SSDOTTSWSA-N

Isomeric SMILES

CCC[C@](C)(CC(=O)O)O

Canonical SMILES

CCCC(C)(CC(=O)O)O

Origin of Product

United States

Historical Context of Discovery in Human Metabolomics

The identification of (3R)-3-Hydroxy-3-methylhexanoic acid is a key milestone in understanding the biochemical origins of human axillary odor. For years, the precise molecular basis of sweat malodor was not well understood, though the involvement of skin microflora was suspected. Scientific investigation has since revealed that fresh apocrine sweat is odorless and that volatile, odorous compounds are generated through the metabolic action of specific bacteria on non-volatile precursors secreted from the apocrine glands.

Initial research in this area focused on identifying the volatile fatty acids responsible for the characteristic scent of sweat. Through meticulous analysis of axillary secretions, researchers identified this compound, along with related compounds, as a principal component of human sweat malodor. nih.govebi.ac.uk A pivotal discovery was that this odorous acid is not secreted in its volatile form. Instead, it is released from a stable, odorless precursor molecule. ebi.ac.uk Further investigation revealed this precursor to be a glutamine conjugate, specifically N-alpha-(3-hydroxy-3-methylhexanoyl)-L-glutamine. ebi.ac.uknih.gov

The mechanism of release was traced to a specific bacterial enzyme, an Nα-acyl-glutamine aminoacylase (B1246476) (N-AGA), produced by Corynebacterium species residing in the axilla. ebi.ac.uknih.gov This enzyme cleaves the glutamine conjugate, liberating the volatile and odorous this compound. ebi.ac.uk This discovery was significant, as it pinpointed a specific host-microbe interaction responsible for the production of a key body odor component.

Discovery Timeline Key Finding Significance
Initial Observations Identification of volatile fatty acids as major components of sweat malodor. nih.govShifted focus to specific chemical structures responsible for body odor.
Precursor Identification Isolation of a non-volatile, odorless precursor from sterile axillary secretions. nih.govebi.ac.ukRevealed that odorous molecules are generated on the skin, not secreted directly.
Structure Elucidation The precursor was identified as an N-alpha-acyl-glutamine conjugate. ebi.ac.uknih.govProvided the exact chemical structure for targeted biochemical studies.
Enzymatic Release A specific bacterial aminoacylase from Corynebacterium sp. was found to cleave the precursor. ebi.ac.uknih.govEstablished a direct link between a specific bacterial enzyme and the release of a key odorant.

Academic Significance in Olfactory Sciences and Chemical Biology Research

The identification of (3R)-3-Hydroxy-3-methylhexanoic acid has provided a valuable tool for research in both olfactory sciences and chemical biology, allowing for controlled studies of scent perception, host-microbiome interactions, and enzymatic processes.

In olfactory sciences, this compound is crucial for investigating the perception of human body odor. Research has shown that the different stereoisomers of 3-hydroxy-3-methylhexanoic acid possess distinct scent characteristics. The (S)-enantiomer is described as having a strong spicy, armpit-like, and cumin-like odor, while the (R)-enantiomer has a weaker, cumin-spice-like or weak animalic scent. leffingwell.comresearchgate.net This stereochemical specificity is fundamental to research on olfactory receptors and how the human brain processes complex social odors. The compound is also used in studies exploring the potential role of body odors as chemosignals that may influence social perceptions and behaviors, such as attractiveness, although findings have been complex. researchgate.net Furthermore, its role extends beyond human-to-human signaling; it has been studied as a component of human odor profiles that attract disease vectors like the malaria mosquito, Anopheles gambiae. nih.gov

In the field of chemical biology, this compound and its precursor serve as a model system for studying the metabolic interplay between the human host and its skin microbiota. The highly specific enzymatic cleavage of the N-alpha-(3-hydroxy-3-methylhexanoyl)-L-glutamine precursor by bacterial aminoacylase (B1246476) is a key area of investigation. ebi.ac.uk This research provides insights into enzyme specificity, bacterial metabolism, and the molecular basis of commensal relationships on the skin. ebi.ac.ukresearchgate.net Understanding this pathway is also critical for developing new deodorant technologies that work by inhibiting the specific bacterial enzymes responsible for releasing the malodorous acid. nih.gov

Field of Research Significance of this compound Research Applications
Olfactory Sciences A key odorant for studying the perception of human body odor. researchgate.netInvestigating olfactory receptor specificity; studying the role of body odor in social signaling and mosquito attraction. researchgate.netnih.gov
Chemical Biology A model compound for host-microbiome interactions on the skin. Studying bacterial enzyme kinetics and specificity; developing enzyme-inhibiting deodorant technologies. ebi.ac.uknih.gov

Overview of Current Research Trajectories and Gaps

Endogenous Production and Presence in Human Biological Systems

This compound is recognized as an endogenous human metabolite, primarily associated with the characteristic odor of axillary (underarm) sweat. nih.gov It is not secreted in its final, volatile form. Instead, it is produced through the metabolic action of resident skin microflora on odorless precursors secreted from apocrine glands. nih.govmdpi.com This biochemical transformation is a key step in the formation of human body odor. veterinarypaper.com

Detailed analysis of human axillary sweat has revealed specific characteristics of 3-Hydroxy-3-methylhexanoic acid (HMHA). Research has shown that this compound is a major component of sweat malodor. nih.govwikipedia.org

Qualitatively, the compound exists as two stereoisomers, (S)-HMHA and (R)-HMHA. Chiral gas chromatography analyses have determined that the (S)-isomer is typically the dominant form found in sweat. robdunnlab.com The odor profile differs between the isomers, with the (S)-form described as having a strong, spicy, or armpit-like odor, while the (R)-form has a weaker, cumin-like scent. researchgate.net

Quantitatively, studies have focused on the odorless precursors of HMHA found in sterile axillary secretions. One key precursor is N-α-3-hydroxy-3-methylhexanoyl-(L)-glutamine. researchgate.net Research involving 49 volunteers over three years found that the concentration of this precursor is significantly different between genders, with the ratio of this "acid precursor" to a sulfur-containing precursor being three times higher in men than in women. nih.govwikipedia.org This suggests that men have the potential to produce more HMHA. researchgate.net An unambiguous correlation has been shown between the detected levels of HMHA and the intensity of axillary odor in men. robdunnlab.com

Table 1: Chiral Composition and Gender-Based Precursor Differences of 3-Hydroxy-3-methylhexanoic Acid in Axillary Sweat

ParameterFindingReference
Typical Isomeric RatioA 72:28 mixture of (S)-isomer to (R)-isomer. robdunnlab.com
Gender DifferenceThe glutamine conjugate precursor to HMHA is found in significantly higher ratios in men compared to women. nih.govwikipedia.org
Odor CorrelationLevels of HMHA in sweat extracts show a direct correlation with the intensity of axillary odor. robdunnlab.com

3-Hydroxy-3-methylhexanoic acid is firmly identified as a human metabolite. nih.gov Its production pathway begins with odorless secretions from the axillary apocrine glands. nih.gov These secretions contain a glutamine conjugate of HMHA. nih.gov Commensal bacteria residing on the skin, particularly species of Corynebacterium, possess a specific enzyme known as Nα-acyl-glutamine aminoacylase (B1246476). nih.govveterinarypaper.com This enzyme cleaves the glutamine conjugate, releasing the volatile and odorous 3-Hydroxy-3-methylhexanoic acid. nih.govmdpi.com This process is a clear example of a symbiotic relationship where the host provides a substrate and the skin microbiota performs the metabolic conversion. The compound is considered a human-specific biomarker, playing a potential role in chemical communication. researchgate.net

Potential Detection in Other Mammalian Species and Secretions (if applicable)

While the bacteria responsible for producing volatile fatty acids from sweat precursors, such as Corynebacterium species, are widely distributed in nature and can be found in the skin microbiota of various animals, the specific compound 3-Hydroxy-3-methylhexanoic acid is considered uniquely characteristic of humans. wikipedia.orgresearchgate.net Research into the chemical composition of animal sweat and secretions has identified a wide array of volatile organic compounds (VOCs), but HMHA has not been reported as a component in other mammals. Some researchers speculate that other primates likely host different species of Corynebacterium that produce their own unique odor profiles. robdunnlab.com Current scientific literature suggests that HMHA, along with (E)-3-methyl-2-hexenoic acid, are key human-specific odorants not found to be produced by bacterial action in other animals. researchgate.net

Environmental and Microbiological Detection (if relevant to biological roles)

The detection of this compound is intrinsically linked to a specific microbiological context. The compound is not typically found free in the environment; its existence is a direct result of the interaction between human physiological secretions and skin bacteria.

The key microbiological players are bacteria from the genus Corynebacterium, which are dominant residents of the human axilla. veterinarypaper.com These gram-positive bacteria produce the necessary Nα-acyl-glutamine aminoacylase that releases HMHA from its non-volatile precursor. nih.gov Studies have confirmed that while Staphylococcus species are also abundant in the underarm, only isolates of Corynebacterium were able to generate HMHA from its precursor. veterinarypaper.com Therefore, the presence and activity of this specific bacterial genus are essential for the production of this compound and the subsequent development of characteristic human body odor. researchgate.net

Elucidation of Precursor Molecules and Their Biochemical Transformations

The volatile and odorous this compound is not secreted in its free form. Instead, it is released from odorless precursors by the action of bacterial enzymes present on the skin.

Characterization of Nα-acylglutamine Conjugates as Odorless Precursors

Research has identified that this compound, along with other similar odorous molecules, is secreted onto the skin surface in the form of a non-volatile, odorless precursor. uniprot.org This precursor is an Nα-acylglutamine conjugate, specifically Nα-(3-hydroxy-3-methylhexanoyl)-L-glutamine . ebi.ac.uk In this conjugate, the this compound molecule is covalently bonded to the amino group of a glutamine residue. uniprot.org This conjugation renders the fatty acid water-soluble and prevents its volatilization, thus making it odorless until it is cleaved. uniprot.org

The biosynthesis of this precursor molecule occurs within the apocrine glands of the axilla. While the precise enzymatic pathway for the formation of Nα-(3-hydroxy-3-methylhexanoyl)-L-glutamine in humans is not fully elucidated, it is understood to be a specific metabolic product destined for secretion.

Enzymatic Mechanisms of Precursor Hydrolysis (e.g., Aminoacylase Activity)

The release of this compound from its odorless precursor is catalyzed by a specific bacterial enzyme. uniprot.org This enzyme, an Nα-acyl-L-glutamine aminoacylase , is produced by Corynebacterium species, which are prominent members of the human axillary microbiome. uniprot.orgexpasy.org

This enzyme exhibits a high degree of specificity for the L-glutamine portion of the precursor molecule, but it can act on a variety of acyl groups. uniprot.org The hydrolysis reaction breaks the amide bond between the glutamine and the fatty acid, releasing free this compound and glutamine. uniprot.org The Nα-acyl-L-glutamine aminoacylase is a Zn(2+)-dependent metalloenzyme. expasy.org The elucidation of this enzymatic mechanism has been a significant step in understanding the generation of human body odor. uniprot.org

Catabolic Fates and Biotransformation by Microbial Systems

Once released, this compound can be further metabolized by the skin microbiota. This biotransformation can lead to the formation of other volatile compounds, contributing to the complexity of axillary odor.

Conversion to Isovaleric Acid by Specific Bacterial Species (e.g., Corynebacterium)

One of the significant catabolic fates of this compound is its conversion to isovaleric acid (3-methylbutanoic acid) by certain bacterial species, including Corynebacterium. Isovaleric acid is known for its pungent, cheesy, or sweaty odor and is a major contributor to the characteristic scent of body malodor. biocrates.com The biochemical pathway for this conversion likely involves steps of oxidation and decarboxylation, breaking down the six-carbon backbone of the parent molecule into the five-carbon isovaleric acid.

General Principles of Hydroxy Fatty Acid Degradation in Biological Systems

The degradation of hydroxy fatty acids, including branched-chain forms like this compound, generally follows the principles of the β-oxidation pathway in bacteria. nih.govresearchgate.net This is a cyclical process that sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. nih.gov

For a branched-chain hydroxy fatty acid, the degradation pathway requires additional enzymatic steps to handle the methyl group. The process typically involves:

Activation: The fatty acid is first activated to its coenzyme A (CoA) thioester.

Oxidation: The hydroxyl group is oxidized to a keto group.

Thiolysis: The carbon chain is cleaved, releasing acetyl-CoA or other short-chain acyl-CoAs.

The presence of the methyl branch on the third carbon of this compound necessitates specific enzymes to bypass this steric hindrance, a common feature in the degradation of branched-chain fatty acids. nih.gov

Interplay with Broader Metabolic Networks and Pathways

The biosynthesis and degradation of this compound are not isolated events but are connected to the broader metabolic networks of both the human host and the skin microbiome.

In the human host, the synthesis of the precursor molecule is linked to fatty acid and amino acid metabolism. The fatty acid component, this compound, is likely derived from intermediates in branched-chain fatty acid synthesis. nih.gov The glutamine component is a common amino acid involved in numerous metabolic pathways, including nitrogen transport and nucleotide synthesis. nih.gov

In the bacterial context, particularly in Corynebacterium, the catabolism of this compound feeds into central metabolism. The breakdown products, such as acetyl-CoA and propionyl-CoA, can enter the tricarboxylic acid (TCA) cycle to generate energy and biosynthetic precursors. researchgate.net The degradation of this compound is also linked to the metabolism of branched-chain amino acids (BCAAs) like leucine, valine, and isoleucine. nih.gov For instance, isovaleric acid, a degradation product, is also a known catabolite of leucine. biocrates.com This indicates a metabolic link where the degradation of this specific fatty acid can intersect with the pathways for amino acid utilization in skin bacteria. The regulation of these pathways is likely interconnected, allowing the bacteria to adapt to the availability of different nutrients in the skin environment. nih.gov

Microbiological and Ecological Interactions Research

Role in the Biochemical Ecology of Human Commensal Bacteria

(3R)-3-Hydroxy-3-methylhexanoic acid (HMHA) is a key volatile fatty acid that arises not from direct human secretion, but from the metabolic activity of the skin's resident microflora. Odorless precursor molecules secreted by the apocrine sweat glands are biotransformed by commensal bacteria into a range of odorous compounds, including HMHA. vumc.orgresearchgate.net This biochemical interaction is a fundamental aspect of the symbiotic relationship between humans and their skin microbiota.

The production of 3-hydroxy-3-methylhexanoic acid is not a universal trait among skin microorganisms but is highly specific to certain bacterial species possessing the necessary enzymatic machinery. Research has identified Corynebacterium species as the primary producers of this compound. pharmamicroresources.com These bacteria utilize a specific enzyme, Nα-acylglutamine aminoacylase (B1246476), to cleave odorless glutamine conjugates present in apocrine sweat, which releases the volatile fatty acid HMHA. weebly.comresearchgate.netnih.gov

While the axillary microbiome is diverse, with Staphylococcus and Corynebacterium being dominant genera, studies have shown that only isolates of Corynebacterium were capable of producing HMHA and the related compound 3-methyl-2-hexenoic acid (3M2H) from their respective precursors. pharmamicroresources.comoup.com In one study, 19 strains of Corynebacterium and 25 strains of Staphylococcus were isolated from the human axilla; only the Corynebacterium strains demonstrated the ability to generate these specific fatty acids. pharmamicroresources.com More recent research has also identified a novel anaerobic bacterium, Anaerococcus sp. A20, capable of releasing HMHA from its glutamyl conjugate. oup.com In contrast, species like Staphylococcus hominis are more associated with the production of sulfur-containing compounds, such as 3-methyl-3-sulfanylhexan-1-ol (3M3SH), which contributes a different dimension to axillary odor. researchgate.netoup.com

Table 1: Bacterial Species Implicated in Axillary Odor Compound Production

Bacterial SpeciesKey Odor Compound(s) ProducedEnzymatic MechanismReference(s)
Corynebacterium spp.3-Hydroxy-3-methylhexanoic acid (HMHA), 3-Methyl-2-hexenoic acid (3M2H)Nα-acylglutamine aminoacylase activity pharmamicroresources.comweebly.commdpi.com
Anaerococcus sp. A203-Hydroxy-3-methylhexanoic acid (HMHA)Release from glutamyl conjugate oup.com
Staphylococcus hominis3-Methyl-3-sulfanylhexan-1-ol (3M3SH)Biotransformation of Cys-Gly-3M3SH via dipeptidases and C-S lyases researchgate.netoup.com
Staphylococcus epidermidisLow producer of 3M3SH; contributes to isovaleric acidBiotransformation of leucine oup.commdpi.com

This compound is a significant product of microbial fermentation in human biological secretions, particularly apocrine sweat. weebly.com Apocrine glands, located primarily in the axillary (underarm) and perineal regions, produce an odorless secretion rich in proteins, lipids, and amino acid conjugates. vumc.org This secretion serves as a substrate for commensal skin bacteria. cosmacon.de

The action of bacterial enzymes on these precursors is a form of fermentation that generates a complex mixture of volatile organic compounds (VOCs) that constitute human body odor. pharmamicroresources.com HMHA, along with 3M2H, is a dominant species in terms of relative abundance among the medium-chain volatile fatty acids released by corynebacterial activity. weebly.com The presence of HMHA is a direct result of this microbial transformation of odorless precursors secreted by the host. mdpi.com This process highlights the compound's role as a metabolic byproduct of the intricate host-microbe interactions occurring on the skin surface.

Influence on Interspecies Chemical Communication

The volatile nature of this compound and its consistent production by human-associated microbes positions it as a potential chemical signal, or kairomone, in interspecies communication. This is particularly relevant in the context of host-seeking behaviors of hematophagous insects that rely on olfactory cues to locate their human hosts.

Research has demonstrated that this compound can influence the behavior of the primary malaria vector, the mosquito Anopheles gambiae. nih.gov In laboratory studies using a dual-choice olfactometer, odors from human sweat incubated with specific axilla bacteria were tested for their attractiveness to these mosquitoes.

Sweat that was incubated with Corynebacterium jeikeium, a species known for its strong enzymatic activity that liberates carboxylic acids like HMHA, made the mosquitoes particularly responsive. nih.gov While HMHA tested on its own did not elicit a strong directional preference (attraction or repulsion), it did significantly affect the mosquitoes' general responsiveness, such as their rate of take-off and sustained upwind flight. nih.gov This indicates that HMHA acts as a modulator of host-seeking behavior, likely working in synergy with other volatile compounds in the human odor blend to signal the presence of a potential host. The presence of carbon dioxide as a behavioral sensitizer (B1316253) was noted to be important in these experiments. nih.gov

Table 2: Effect of HMHA and Related Bacterial Cultures on Anopheles gambiae Behavior

Test Odor SourceObserved Mosquito BehaviorInterpretationReference
Sweat incubated with Corynebacterium jeikeiumIncreased responsiveness; strong preference for male over female sweat samplesC. jeikeium produces HMHA and other compounds that enhance the attractiveness of human sweat to mosquitoes. nih.gov
(R)/(S)-3-hydroxy-3-methylhexanoic acid (HMHA) aloneAffected mosquito responsiveness (e.g., flight activity) but did not elicit a clear discriminating response (attraction/repulsion)HMHA functions as a behavioral modulator or sensitizer rather than a standalone attractant. nih.gov
Sweat incubated with Staphylococcus epidermidisElicited a clear discrimination for the odor-containing olfactometer armEven bacteria with low odor-producing patterns create volatiles that are detectable and attractive to An. gambiae. nih.gov

The role of this compound in modulating mosquito behavior has significant implications for pheromone and attractant research. The identification of specific human-produced volatiles that influence host-seeking is crucial for developing next-generation vector control strategies. researchgate.net

Biological and Physiological Functions Research

Contribution to Human Olfactory Perception and Body Odor Characteristics

(3R)-3-Hydroxy-3-methylhexanoic acid is one of the principal components responsible for the distinctive aroma of human axillary sweat. Odorless when secreted from apocrine glands, it becomes volatile and odorous through the metabolic action of the resident skin microbiota. wikipedia.orgnih.govmdpi.com Specifically, Corynebacterium species are primarily responsible for cleaving the odorless precursor, glutamine-conjugated this compound, to release the volatile, odorous fatty acid. mdpi.com

The chirality of 3-hydroxy-3-methylhexanoic acid plays a crucial role in its olfactory perception. Sensory evaluations have distinguished different scent profiles for its enantiomers, the (3R) and (3S) forms. The (3R)-isomer is noted for having a cumin-spice-like and weak animalic odor. In contrast, the (3S)-isomer is described as having an armpit-like and cumin-spice-like odor. This differentiation underscores the specificity of human olfactory receptors in distinguishing between stereoisomers of the same molecule.

IsomerOlfactory Profile
This compound Cumin-spice like, weak animalic
(3S)-3-Hydroxy-3-methylhexanoic acid Armpit-like, cumin-spice like

The concentration of 3-hydroxy-3-methylhexanoic acid, along with other volatile compounds, directly correlates with the perceived intensity and quality of axillary odor. Higher numbers of corynebacteria in the underarm area are associated with a more pungent, apocrine-like odor, which is characteristic of the scent produced by the cleavage of precursors to volatile fatty acids like 3-hydroxy-3-methylhexanoic acid. mdpi.com Studies have also noted gender-specific differences in the precursor concentrations, with men having a higher ratio of the precursor for 3-hydroxy-3-methylhexanoic acid compared to the precursor for the sulfurous compound 3-methyl-3-sulfanylhexan-1-ol. nih.gov This suggests that men may have the potential to produce more of the cheesy, rancid odor associated with this fatty acid. nih.gov

Emerging Roles in Host-Microbe Interactions

The production of this compound is a clear example of the intricate relationship between the human host and its resident skin microbiota. The host provides the necessary precursors in sweat, and the bacteria possess the specific enzymes required for the biotransformation into a volatile compound.

While the role of bacteria in producing this compound is well-established, research into how this compound, in turn, affects the microbial community is still emerging. Short-chain fatty acids (SCFAs), a class of molecules to which 3-hydroxy-3-methylhexanoic acid belongs, are known to play a role in regulating the skin microbiome. For instance, propionate, another SCFA produced by skin bacteria, can inhibit the formation of biofilms by Staphylococcus epidermidis. mdpi.com SCFAs can also influence the growth and metabolism of various skin commensals. However, specific studies detailing the direct influence of this compound on the behavior, growth, or metabolic regulation of axillary bacteria such as Corynebacterium or Staphylococcus epidermidis are limited. The production of such metabolites is a key factor in the ecological dynamics of the skin microbiome, potentially influencing microbial competition and community structure.

The interaction of specific human-associated fatty acids with host immune systems, particularly invertebrate models like Drosophila melanogaster, is an area of ongoing investigation. The Drosophila innate immune system relies on pattern recognition receptors (PRRs) to detect microbial components and initiate a response. nih.gov While it is known that bacterial metabolites can trigger immune responses in flies, there is currently no direct research linking this compound to the activation of Drosophila PRRs or the modulation of its immune pathways, such as the Toll or Imd pathways. nih.govnih.gov Studies in humans and mice, however, have shown that SCFAs produced by gut and skin microbes can have immunomodulatory effects, for instance, by influencing the activity of regulatory T cells and the production of inflammatory cytokines. researchgate.net This suggests a potential, yet unexplored, role for this compound in modulating host immune responses at the skin barrier.

Stereochemical Investigations and Enantiomeric Studies of 3 Hydroxy 3 Methylhexanoic Acid

Characterization of (3R)- and (3S)-3-Hydroxy-3-methylhexanoic Acid Isomers

3-Hydroxy-3-methylhexanoic acid (HMHA) is a chiral molecule existing as two distinct stereoisomers, or enantiomers: (3R)-3-hydroxy-3-methylhexanoic acid and (3S)-3-hydroxy-3-methylhexanoic acid. nih.govnih.gov These isomers share the same molecular formula (C7H14O3) and molecular weight but differ in the spatial arrangement of the atoms around the chiral center at the third carbon. nih.govnih.gov This difference in stereochemistry, while subtle, leads to distinct physical and biological properties. The isomers are both 3-hydroxy monocarboxylic acids, characterized by a hexanoic acid backbone substituted with both a hydroxyl (-OH) and a methyl (-CH3) group at the C3 position. nih.govebi.ac.uk Detailed characterization using identifiers like IUPAC names, SMILES strings, and InChIKeys allows for the unambiguous differentiation between the two enantiomers. nih.gov

Table 1: Physicochemical Properties and Identifiers of 3-Hydroxy-3-methylhexanoic Acid Isomers
PropertyThis compound(3S)-3-Hydroxy-3-methylhexanoic Acid
Molecular FormulaC7H14O3 nih.govC7H14O3
Molecular Weight146.18 g/mol nih.gov146.18 g/mol nih.gov
IUPAC NameThis compound nih.gov(3S)-3-hydroxy-3-methylhexanoic acid
SMILESCCCC@(CC(=O)O)O nih.govCCCC@@(CC(=O)O)O
InChIKeyRGRNSTGIHROKJB-SSDOTTSWSA-N nih.govRGRNSTGIHROKJB-GSVOUGTGSA-N
CAS Number35206-63-4757219-38-8

Enantioselective Differences in Olfactory Perception and Biological Activity

The stereochemistry of 3-hydroxy-3-methylhexanoic acid plays a critical role in its olfactory perception and biological significance, particularly in the context of human body odor. ebi.ac.ukleffingwell.com The two enantiomers possess distinct scent profiles. The (3R)-isomer is described as having a cumin-spice-like odor. leffingwell.com In contrast, the (S)-isomer emanates a strong spicy note that is characteristic of typical axillary odors. ebi.ac.uk

This compound is a key contributor to human sweat malodor. ebi.ac.uknih.gov Human axillary sweat contains a natural mixture of these isomers, with a study identifying a ratio of 72:28 in favor of the (S)-enantiomer. ebi.ac.uk The biological activity of HMHA is closely tied to its role as a volatile organic compound produced on the skin surface. nih.gov Odor precursors, which are non-volatile glutamine conjugates, are secreted from the apocrine glands and subsequently metabolized by skin microflora into the volatile and odorous fatty acids. nih.govresearchgate.net

Research has revealed gender-specific differences in the concentration of these precursors. The ratio of the precursor for HMHA (which has a cheesy, rancid odor profile) to the precursor for (R)/(S)-3-methyl-3-sulfanylhexan-1-ol (MSH, which has a tropical fruit- and onion-like odor) is approximately three times higher in men than in women. nih.gov This suggests a biochemical basis for gender-specific variations in body odor, with men having the potential to produce more HMHA. nih.govresearchgate.net Furthermore, the malaria mosquito, Anopheles gambiae, shows a preference for male sweat over female sweat when incubated with Corynebacterium jeikeium, a bacterium known for its efficiency in liberating HMHA, highlighting a potential role for this compound in host-seeking behavior. nih.gov

Table 2: Olfactory and Biological Distinctions of HMHA Enantiomers
Feature(3R)-Isomer(S)-Isomer
Odor ProfileCumin spice-like leffingwell.comStrong spicy note, typical of axillary odor ebi.ac.uk
Relative Abundance in SweatLess abundant (approx. 28% of total) ebi.ac.ukMore abundant (approx. 72% of total) ebi.ac.uk
Biological ContextKey component of human axillary malodor, released from precursors by skin bacteria. ebi.ac.uknih.gov Precursor levels are higher in males. nih.gov

Stereocontrol in Biosynthetic Pathways and Enzymatic Specificity

The biosynthesis of (3R)- and (3S)-3-hydroxy-3-methylhexanoic acid is a clear example of stereocontrol, where biological systems exhibit high specificity in producing and processing chiral molecules. The volatile acid is not secreted directly. Instead, it is released from a non-volatile, odorless precursor: Nα-(3-hydroxy-3-methylhexanoyl)-L-glutamine. researchgate.netcore.ac.uk This precursor is secreted by the apocrine sweat glands. core.ac.uk

The key step in the formation of the odorous compound is the enzymatic cleavage of this precursor by specific bacteria residing on the skin. researchgate.net The enzyme responsible is Nα-acyl-glutamine aminoacylase (B1246476), which has been identified in Corynebacterium species, a prominent genus in the axillary microbiome. researchgate.netnih.gov This enzymatic action demonstrates specificity, hydrolyzing the glutamine conjugate to release the free 3-hydroxy-3-methylhexanoic acid. researchgate.net The specific ratio of (S)- to (R)-isomers found in sweat suggests that the entire biosynthetic and release pathway is under strict stereochemical control, from the initial synthesis of the precursor to its enzymatic cleavage. ebi.ac.uk

Genetic factors also play a crucial role in this pathway. The secretion of the HMHA precursor is dependent on a functional ABCC11 gene, which encodes an apical efflux pump. core.ac.uk Individuals homozygous for a specific single-nucleotide polymorphism (SNP 538G>A), which is common in many East Asian populations, exhibit a near-complete loss of the HMHA precursor in their axillary secretions. This directly links a specific gene to the biochemical formation of human axillary odor components and demonstrates a fundamental level of biological control over the production of these chiral molecules. core.ac.uk

Advanced Analytical Methodologies for Research on 3r 3 Hydroxy 3 Methylhexanoic Acid

Chromatographic Separation and Spectrometric Detection Techniques

Chromatographic and spectrometric methods are fundamental to the analysis of (3R)-3-hydroxy-3-methylhexanoic acid, providing the necessary sensitivity and selectivity for its detection in biological samples such as sweat and plasma.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile organic compounds (VOCs), including this compound. nih.govproquest.com However, due to the polar nature and low volatility of this hydroxy acid, direct analysis is challenging. To overcome this, a crucial sample preparation step known as derivatization is employed. researchgate.netgcms.cz This process chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. nih.gov

Common derivatization techniques for organic acids include esterification and silylation. researchgate.netgcms.cz For instance, esterification can be achieved using reagents like boron trifluoride (BF3) in methanol (B129727), which converts the carboxylic acid group into a more volatile methyl ester. researchgate.net Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, significantly enhancing volatility. sigmaaldrich.com

The optimization of a GC-MS method involves several key parameters to ensure reliable and sensitive detection. frontiersin.orgntnu.no The choice of the GC column is critical; columns with a stationary phase suitable for the separation of fatty acid methyl esters or silyl (B83357) derivatives are typically selected. researchgate.net The temperature program of the GC oven is carefully controlled to achieve optimal separation of the target analyte from other components in the sample matrix. nih.gov The mass spectrometer is typically operated in electron impact (EI) ionization mode, and for enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be utilized, where only specific ions characteristic of the derivatized this compound are monitored. ntnu.nonih.gov

ParameterTypical Condition/ChoiceRationale
Derivatization ReagentBSTFA with 1% TMCS or BF3 in MethanolIncreases volatility and thermal stability of the analyte. researchgate.netsigmaaldrich.com
GC ColumnDB-5ms, HP-INNOWaxProvides good separation for derivatized fatty acids. researchgate.net
Injector Temperature250-280 °CEnsures efficient volatilization of the derivatized analyte.
Oven ProgramInitial temp 60-80°C, ramp to 250-300°COptimizes separation of various compounds in the biological matrix. nih.gov
Ionization ModeElectron Impact (EI) at 70 eVProvides reproducible fragmentation patterns for identification. nih.gov
Detection ModeScan or Selected Ion Monitoring (SIM)Scan mode for initial identification, SIM for enhanced sensitivity and quantification. ntnu.no

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that combines extraction and pre-concentration of analytes into a single step. nih.gov For the analysis of volatile metabolites like this compound from biological fluids, direct immersion SPME (DI-SPME) is particularly advantageous. nih.gov In DI-SPME, the SPME fiber coated with a suitable stationary phase is directly immersed into the liquid sample. nih.gov This allows for the extraction of a broader range of analytes, including less volatile and more polar compounds, compared to headspace SPME. rsc.orgresearchgate.net

The selection of the SPME fiber coating is critical and depends on the polarity and molecular weight of the target analyte. researchgate.net For a hydroxy-acid, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective as it can adsorb a wide range of compounds. nih.gov Optimization of extraction parameters such as extraction time, temperature, and agitation is necessary to achieve equilibrium or reproducible pre-equilibrium extraction. researchgate.net Following extraction, the analytes are thermally desorbed from the fiber in the hot injector of a GC-MS system for separation and detection. nih.gov DI-SPME offers a simple, rapid, and sensitive method for the analysis of this compound in samples like sweat, minimizing sample handling and the risk of contamination. rsc.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of non-volatile precursors and metabolites of this compound in biological fluids. nih.gov This method is particularly well-suited for quantifying polar, water-soluble compounds that are not amenable to GC-MS without derivatization. mdpi.com Precursors to this compound, such as its glutamine conjugate, can be directly analyzed using LC-MS/MS. nih.govnih.gov

The development of an LC-MS/MS protocol involves the optimization of both the chromatographic separation and the mass spectrometric detection. nih.gov Reversed-phase liquid chromatography is commonly used, often with a C18 column, to separate the analytes of interest from the complex sample matrix. lipidmaps.orgresearchgate.net The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol with a modifier such as formic acid, is optimized to achieve good peak shape and retention. lipidmaps.orgcreative-proteomics.com

For detection, a tandem mass spectrometer, such as a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode. lcms.cz In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interferences from the sample matrix, leading to excellent sensitivity and accurate quantification. nih.gov The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.govlipidmaps.org

ParameterTypical Condition/ChoiceRationale
LC ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 2.7 µm)Provides good retention and separation for polar metabolites. researchgate.net
Mobile PhaseWater/Acetonitrile gradient with 0.1% Formic AcidAchieves efficient separation and promotes ionization. lipidmaps.org
Ionization ModeElectrospray Ionization (ESI), negative or positive modeSuitable for ionizing polar molecules like organic acids and their conjugates. mdpi.com
Mass AnalyzerTriple Quadrupole (QqQ) or Q-TrapEnables highly selective and sensitive Multiple Reaction Monitoring (MRM). lipidmaps.org
Detection ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification by monitoring specific precursor-product ion transitions. lcms.cz
Internal StandardStable isotope-labeled analogue of the analyteCorrects for matrix effects and procedural losses, ensuring accurate quantification. lipidmaps.org

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used to investigate the metabolic pathways leading to the formation of this compound and to quantify the rate of its production, known as metabolic flux. medchemexpress.comnih.gov This approach involves introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a biological system (e.g., cell culture or in vivo). nih.govspringernature.com The labeled atoms are then incorporated into downstream metabolites as they are synthesized.

By analyzing the distribution of the isotope label in this compound and its precursors using mass spectrometry, researchers can elucidate the metabolic pathways involved in its biosynthesis. ox.ac.uk For example, by providing ¹³C-labeled fatty acids or amino acids, it is possible to determine their contribution to the carbon backbone of this compound. The rate of incorporation of the stable isotope over time provides a measure of the metabolic flux through the pathway, offering a dynamic view of its regulation under different physiological conditions. springernature.com This information is critical for understanding the biochemical origins of this important odor compound.

Method Validation for Sensitivity, Selectivity, and Reproducibility in Research Contexts

For any analytical method to be considered reliable for research purposes, it must undergo a thorough validation process to demonstrate its fitness for purpose. hbm4eu.eu Method validation ensures that the measurements are accurate, precise, and specific for the analyte of interest. demarcheiso17025.comresearchgate.net The key parameters assessed during method validation include sensitivity, selectivity, and reproducibility. usp.org

Sensitivity is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. demarcheiso17025.com

Selectivity (or specificity) is the ability of the method to measure the analyte of interest without interference from other components in the sample matrix, such as other organic acids, lipids, or proteins. usp.org This is particularly important when analyzing complex biological samples.

Reproducibility refers to the precision of the method when it is performed under different conditions, such as by different analysts, on different days, or with different instruments. usp.org It is a measure of the ruggedness of the method. Repeatability, a related parameter, assesses the precision under the same operating conditions over a short interval of time. usp.org

A comprehensive validation also includes the assessment of linearity (the ability to obtain test results that are directly proportional to the concentration of the analyte) and accuracy (the closeness of the measured value to the true value). researchgate.net The validation process provides confidence in the data generated and ensures that the research findings are reliable and meaningful. nih.gov

Synthetic Methodologies and Derivative Research Non Clinical Focus

Stereoselective Synthesis of (3R)-3-Hydroxy-3-methylhexanoic Acid and its Enantiomers

Achieving enantiopure forms of 3-hydroxy-3-methylhexanoic acid is paramount, as the biological activity of chiral molecules is often specific to a single enantiomer. Stereoselective synthesis ensures the production of the desired (3R) or (3S) isomer, avoiding the complexities of separating a racemic mixture.

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to resolve racemic mixtures or create chiral centers with high fidelity. Lipases are particularly effective for the kinetic resolution of chiral alcohols and carboxylic acids. In a typical kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. researchgate.net For instance, the racemic ester of 3-hydroxy-3-methylhexanoic acid can be subjected to enantioselective hydrolysis catalyzed by a lipase. The enzyme will preferentially hydrolyze one ester enantiomer to the corresponding chiral hydroxy acid, allowing for the separation of the unreacted ester and the newly formed acid.

Another approach is the enantioselective acylation of a racemic mixture of 3-hydroxy-3-methylhexanoic acid, where the enzyme selectively transfers an acyl group to one enantiomer, again allowing for separation. The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (e.e.). researchgate.net This biocatalytic method is considered a "green" chemistry approach due to the mild reaction conditions and the biodegradable nature of the enzyme catalyst. nih.gov

Total synthesis provides a direct route to a single enantiomer without the need for resolving a racemic mixture. These strategies often rely on one of three main approaches: chiral pool synthesis, the use of chiral auxiliaries, or asymmetric catalysis.

Chiral Pool Synthesis : This method utilizes naturally occurring, inexpensive enantiopure compounds as starting materials. ub.edu The inherent chirality of the starting material is incorporated into the final product's structure.

Chiral Auxiliary Method : A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. ub.edu After the key stereocenter is set, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be used in an acetate (B1210297) aldol (B89426) reaction to ensure the correct stereochemistry at the C3 position. nih.gov

Asymmetric Catalysis : A small amount of a chiral catalyst is used to generate a large amount of an enantiopure product. This is a highly efficient method. For example, an asymmetric Grignard addition to a β-keto ester, catalyzed by a chiral ligand-metal complex, could establish the chiral tertiary alcohol center found in the target molecule.

Below is a table summarizing these enantiopure synthesis strategies.

StrategyPrincipleKey Features
Kinetic Resolution An enzyme or chiral catalyst reacts faster with one enantiomer in a racemic mixture, allowing for separation.Maximum theoretical yield is 50% for each enantiomer. ub.edu
Chiral Pool Synthesis A readily available enantiopure natural product is used as the starting material.The final product's structure is often similar to the starting material. ub.edu
Chiral Auxiliary A removable chiral group is attached to the substrate to direct a stereoselective reaction.Requires stoichiometric amounts of the auxiliary and additional steps for attachment and removal. ub.edu
Asymmetric Catalysis A substoichiometric amount of a chiral catalyst generates a large quantity of a single enantiomer product.Highly efficient and atom-economical.

Design and Synthesis of Structurally Related Analogs for Functional Characterization

The synthesis of analogs of this compound is a key strategy for understanding its structure-activity relationship (SAR). By systematically modifying the molecule's structure—for example, by altering the length of the alkyl chain, substituting the methyl group, or changing the position of the hydroxyl group—researchers can identify the key chemical features responsible for its biological function.

Synthetic routes developed for the parent molecule can often be adapted to create these analogs. For instance, in a Grignard-based synthesis, substituting the propylmagnesium bromide reagent with other alkylmagnesium halides would result in analogs with different chain lengths at the C3 position. Similarly, starting with different β-keto esters would allow for modifications elsewhere in the carbon backbone. These analogs are then used in functional assays to map out the molecular requirements for activity.

Derivatization Techniques for Enhanced Analytical Detection and Biological Probes

The native structure of 3-hydroxy-3-methylhexanoic acid lacks strong chromophores or fluorophores, making its detection at low concentrations by techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) challenging. nih.govxjtu.edu.cn Chemical derivatization is employed to attach a tag to the molecule that enhances its detectability or improves its chromatographic behavior. mdpi.com

The two primary functional groups available for derivatization are the carboxylic acid and the tertiary hydroxyl group. nih.gov

Carboxylic Acid Derivatization : The carboxyl group can be converted into an ester or an amide. Reagents that introduce a UV-absorbing or fluorescent moiety are commonly used. For example, reacting the acid with a phenacyl bromide or a coumarin-based reagent introduces a highly responsive tag.

Hydroxyl Group Derivatization : The tertiary alcohol can be derivatized, though it is generally less reactive than a primary or secondary alcohol. Acylation with chromophoric acyl chlorides can be performed to improve detection. nih.gov

Derivatization is also crucial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The volatility of the hydroxy acid is increased by converting both the carboxyl and hydroxyl groups into less polar derivatives, such as trimethylsilyl (B98337) (TMS) ethers/esters, which are more suitable for GC analysis. Solid-phase analytical derivatization combines sample extraction and derivatization into a single step, streamlining sample preparation. nih.gov

The following table outlines common derivatization strategies for hydroxycarboxylic acids.

Target Functional GroupDerivatization Reagent ClassPurposeEnhanced Analytical Technique(s)
Carboxylic AcidPhenacyl Halides, Naphthylacyl HalidesIntroduce a strong UV chromophore.HPLC-UV
Carboxylic AcidFluorescent Amines (with coupling agent)Introduce a fluorophore for high sensitivity.HPLC-Fluorescence
Hydroxyl & Carboxylic AcidSilylating Agents (e.g., BSTFA, TMCS)Increase volatility and thermal stability.GC-MS
Carboxylic AcidAlkyl ChloroformatesForm volatile esters for GC analysis.GC-MS

Future Directions and Emerging Research Avenues

Integrated Omics Approaches for Comprehensive Metabolic Profiling

To achieve a holistic understanding of the role of (3R)-3-Hydroxy-3-methylhexanoic acid in human biology, researchers are moving towards integrated multi-omics analyses. mdpi.com This strategy combines data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of metabolic pathways and their regulation. mdpi.comnih.gov

Metabolomics, which provides a snapshot of the small-molecule chemistry of a biological system, is central to this endeavor. nih.gov It aims to identify and quantify the complete set of metabolites in a sample, reflecting the ultimate downstream output of genomic and proteomic activity. nih.govmdpi.com Advanced analytical platforms such as gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) are the primary tools used for untargeted metabolomics, enabling the detection of a wide array of compounds, including specific acids like this compound. nih.govresearchgate.net

By integrating metabolomic data with other omics datasets, researchers can correlate the abundance of this compound with the expression of specific genes and proteins. This approach can elucidate the enzymatic pathways responsible for its synthesis and degradation, identify regulatory networks, and uncover its functional relationships with other metabolites within complex biological systems. mdpi.com Such comprehensive profiling is crucial for moving beyond simple detection to a deeper understanding of its physiological and pathological relevance. mdpi.com

Application in Non-Clinical Biomarker Discovery for Biological Processes

This compound is a human metabolite found in sweat and is a recognized volatile organic compound (VOC) that contributes to human odor. nih.govgoogle.com This inherent characteristic makes it a candidate for non-clinical biomarker applications. One such application is in the development of systems for detecting human presence. Research has led to the creation of devices designed to identify specific hexanoic acids, including 3-hydroxy-3-methylhexanoic acid, in the air as a unique indicator of a human signature. google.com These sensors work by capturing VOCs from the air and detecting a threshold quantity of the target acid, which can then trigger a notification. google.com

Significant research has highlighted the potential of this compound and its precursors as gender-specific biomarkers. nih.govresearchgate.net Studies analyzing odorless axillary secretions have identified water-soluble, non-volatile precursors for the main components of sweat malodor: (R)/(S)-3-hydroxy-3-methylhexanoic acid (HMHA) and (R)/(S)-3-methyl-3-sulfanylhexan-1-ol (MSH). nih.govresearchgate.net

Analysis of these precursors in a cohort of male and female volunteers revealed distinct gender-specific differences. The ratio of the glutamine-conjugated precursor of HMHA to the cysteinylglycine-S-conjugated precursor of MSH was found to be three times higher in men than in women. nih.gov This finding suggests that while both genders produce these compounds, their relative proportions differ significantly. Women have the potential to release substantially more MSH, which has a tropical fruit and onion-like scent, whereas men are predisposed to produce more HMHA, which, upon transformation, is associated with a cheesy or rancid odor. nih.govresearchgate.net These dimorphic production levels position these compounds as potential chemosignals conveying information about gender. researchgate.net

Table 1: Gender-Specific Differences in Axillary Odor Precursors This table summarizes the differential potential for odor release based on precursor concentrations in axillary secretions.

FeatureAssociated CompoundPredominantly Higher Potential InResulting Odor Characteristic
Acidic Odor Precursor(R)/(S)-3-Hydroxy-3-methylhexanoic acid (HMHA)MenCheesy, Rancid
"Sulfur" Odor Precursor(R)/(S)-3-Methyl-3-sulfanylhexan-1-ol (MSH)WomenTropical Fruit, Onion-like

Mechanistic Elucidation of Biological Perception and Response Pathways

Understanding how this compound is perceived and the biological responses it elicits is a key area of future research. The compound is a significant contributor to the characteristic scent of human sweat, which is microbially transformed from its odorless precursor into a volatile odorant. google.comnih.gov Sensory analysis confirms that the intrinsic composition of sweat is fundamental to the development of body odors, which can be modulated by the specific bacteria present on the skin, such as Staphylococcus epidermidis or Corynebacterium jeikeium. nih.gov

Research has also explored the compound's role as a potential chemosignal influencing human perception and behavior. researchgate.net One study investigated whether exposure to 3-hydroxy-3-methylhexanoic acid could implicitly affect the perception of gender and attractiveness in faces. researchgate.net While the compound did not affect the speed or accuracy of gender identification, it did increase the perceived attractiveness of certain faces, specifically those rated as unattractive and having an ambiguous gender. researchgate.net This suggests a subtle but measurable influence on social-cognitive processes, warranting further investigation into the neural and psychological pathways governing these responses.

Development of Novel Synthetic Routes and Sustainable Production Methods

The production of this compound for research and potential commercial applications currently relies on chemical synthesis. Future efforts are aimed at developing novel, more efficient, and sustainable production methods. While specific research on the sustainable synthesis of this particular acid is nascent, progress in related fields offers promising directions.

One emerging strategy involves the integration of biocatalysis and chemical catalysis to produce related compounds from renewable bio-resources. researchgate.net For example, sustainable routes have been developed for ε-caprolactone and 6-hydroxyhexanoic acid, demonstrating the potential of using whole-cell biocatalysts and chemocatalytic steps to convert bio-based feedstocks into valuable chemicals. researchgate.net Such integrated approaches could be adapted for the production of this compound, potentially reducing reliance on petrochemical precursors and minimizing environmental impact.

Furthermore, microbial synthesis using engineered microorganisms presents another viable avenue. researchgate.net Strains of bacteria, such as engineered Ralstonia eutropha, have been successfully used to produce polyhydroxyalkanoates (PHAs), which are biopolymers. researchgate.net Notably, these bacteria can incorporate various monomers, including 3-hydroxyhexanoate (B1247844), into the polymer structure when supplied with appropriate carbon sources like volatile fatty acids. researchgate.net This demonstrates the existence of metabolic pathways that can produce the core 3-hydroxyhexanoate structure. Future research could focus on genetically modifying these pathways to halt the process at the monomer stage and optimize the stereospecific production of the (3R) enantiomer of 3-Hydroxy-3-methylhexanoic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.